

## A Guide to Historical Synthesis Methods for Nitrophenanthrenes

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For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth review of the core historical methods for the synthesis of nitrophenanthrenes. It focuses on two primary pathways: direct electrophilic nitration of the phenanthrene core and the Pschorr cyclization reaction. Detailed experimental protocols, comparative quantitative data, and process visualizations are provided to offer a comprehensive resource for understanding these foundational synthetic strategies.

## Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, serves as a structural backbone for numerous natural products, including steroids and alkaloids like morphine. The introduction of a nitro group onto this scaffold to form nitrophenanthrenes is a critical step in the synthesis of more complex, functionalized molecules, such as aminophenanthrenes and other derivatives relevant to medicinal chemistry and materials science. Historically, the synthesis of these compounds has been dominated by two distinct approaches: the direct nitration of phenanthrene and the Pschorr synthesis, which builds the phenanthrene ring system. This document details the seminal methodologies associated with these approaches.

## **Direct Electrophilic Nitration of Phenanthrene**

The most straightforward method for synthesizing nitrophenanthrenes is the direct electrophilic aromatic substitution on the phenanthrene molecule. Reactions typically occur at the C-9 and



C-10 positions.[1] Various nitrating agents and conditions have been explored historically to control the reaction and influence the distribution of resulting isomers.

# Experimental Protocol: Nitration with Mixed Acid in Acetic Anhydride

This protocol is a representative example of a common historical method for phenanthrene nitration. It is adapted from procedures developed for the nitration of similar polycyclic aromatic hydrocarbons.[2][3]

#### Materials:

- Phenanthrene (C14H10)
- Acetic Anhydride ((CH<sub>3</sub>CO)<sub>2</sub>O)
- Concentrated Nitric Acid (70%, HNO₃)
- Concentrated Sulfuric Acid (98%, H<sub>2</sub>SO<sub>4</sub>)
- Ice
- Water (deionized)
- Ethanol (reagent grade)

#### Procedure:

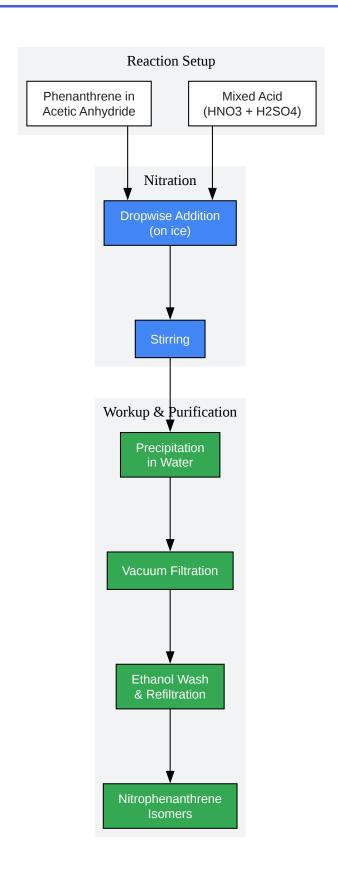
- In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2.12 g of phenanthrene in 14 mL of acetic anhydride.
- Prepare an ice bath and place the flask in it to cool the solution while stirring vigorously. The reaction can be exothermic.[2]
- Separately, prepare a 50:50 mixture of concentrated nitric acid and concentrated sulfuric acid.



- Slowly add 4.0 mL of the mixed acid solution dropwise to the stirred phenanthrene solution over a period of approximately 10-15 minutes. Ensure the temperature does not rise significantly.[2][3]
- After the addition is complete, allow the mixture to stir on ice for a predetermined time (e.g., 30-60 minutes).
- Pour the reaction mixture into a beaker containing room temperature water to precipitate the crude nitrophenanthrene product, leveraging its low solubility in water.[2]
- Collect the precipitate by vacuum filtration.
- To remove residual acids and impurities, transfer the solid to a beaker, add reagent grade ethanol, and stir the slurry for 24 hours before filtering again.[2]
- The resulting solid, a mixture of nitrophenanthrene isomers (primarily 9-nitrophenanthrene), can be dried and further purified by recrystallization.[4]

### **Workflow for Direct Nitration**





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Workflow for the direct nitration of phenanthrene.



## **Quantitative Data for Direct Nitration Methods**

The choice of nitrating agent and solvent significantly impacts the yield and isomer distribution. The 9-position is generally the most reactive site.

Nitrating Agent	Solvent / Conditions	Major Product(s)	Reported Yield	Reference
Conc. HNO <sub>3</sub> + Conc. H <sub>2</sub> SO <sub>4</sub>	Acetic Anhydride	9- Nitrophenanthren e	Varies	[2][4]
Nitric Acid	Acetic Acid	9-Nitro-10- chloro-9,10- dihydroanthracen e (related compound)	60-68% (of final nitroanthracene)	[3][5]
Ferric Nitrate Nonahydrate	Solvent-free, 20 Hz	1- Nitrophenanthren e	94%	[6]
Nitric Acid in Acetic Anhydride	Acetic Anhydride	10-acetoxy-10'- nitro-9,9',10,10'- tetrahydro-9,9'- biphenanthryl	Major Product	[7]

## **The Pschorr Synthesis**

Discovered by Robert Pschorr in the 1890s, the Pschorr synthesis is a powerful intramolecular arylation method for producing phenanthrene derivatives.[8][9] The reaction involves the diazotization of an  $\alpha$ -aryl-o-aminocinnamic acid, followed by a copper-catalyzed ring closure to form the phenanthrene core.[10] This method offers excellent regiochemical control, as the substitution pattern is determined by the precursor molecule. A nitro group can be present on the precursor or added to the resulting phenanthrene carboxylic acid.

# **Experimental Protocol: Pschorr Synthesis of a Phenanthrene Carboxylic Acid**



This generalized protocol is based on the original work by Pschorr and subsequent refinements.[8][10][11] It describes the synthesis of the core ring, which can then be nitrated or can be synthesized from a nitro-substituted precursor.

#### Materials:

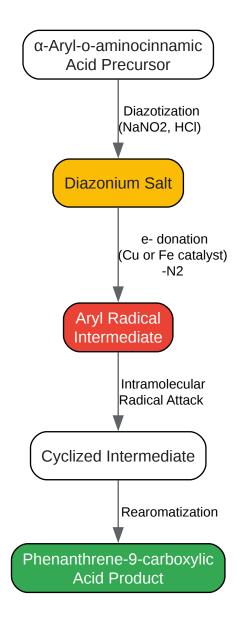
- trans-2-amino-α-phenylcinnamic acid (or a nitro-substituted derivative)
- Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Copper powder (or a soluble catalyst like Ferrocene)[11]
- Ice

#### Procedure:

- Suspend the trans-2-amino-α-phenylcinnamic acid derivative in dilute hydrochloric acid in a flask cooled in an ice bath.
- Slowly add a chilled aqueous solution of sodium nitrite (NaNO<sub>2</sub>) to the suspension with constant stirring. This step forms the aryldiazonium salt intermediate.[10]
- After the diazotization is complete (indicated by a positive starch-iodide test for excess nitrous acid), introduce the copper catalyst to the solution.
- The mixture is then gently warmed. Vigorous evolution of nitrogen gas (N<sub>2</sub>) will be observed as the cyclization proceeds.[10]
- The reaction proceeds via an aryl radical intermediate, which attacks the adjacent phenyl ring to form the new C-C bond, closing the central ring of the phenanthrene system.[10][11]
- After the reaction ceases, the crude product (phenanthrene-9-carboxylic acid) is isolated by filtration, followed by purification steps such as recrystallization.

### **Pschorr Reaction Mechanism**





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Simplified mechanism of the Pschorr cyclization.

## **Quantitative Data for Pschorr Cyclization**

Yields for the traditional Pschorr reaction can be variable. The development of soluble catalysts has led to significant improvements in efficiency and reaction time.[11]



Precursor	Catalyst	Conditions	Product	Yield (%)	Reference
trans-2- amino-α- phenylcinnam ic acid	Copper Powder	Heating in aqueous solution	Phenanthren e-9- carboxylic acid	60-80%	[9]
Diazonium Salt from Precursor	Potassium Ferrocyanide	Water	Phenanthren e-9- carboxylic acid	87%	[11]
Diazonium Salt from Precursor	Ferrocene	Acetone	Phenanthren e-9- carboxylic acid	88-94%	[11]

## Conclusion

The historical synthesis of nitrophenanthrenes has relied primarily on the direct electrophilic nitration of the parent hydrocarbon and the Pschorr cyclization. Direct nitration is a straightforward approach but often results in a mixture of isomers that require separation. The Pschorr synthesis provides a more controlled route to specific isomers, dictated by the structure of the starting materials. While modern synthetic chemistry has introduced more sophisticated methods, these foundational reactions remain cornerstones in the study of polycyclic aromatic hydrocarbon chemistry and serve as the basis for further functionalization in drug discovery and materials science.

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